1805502-91-3 | Comparative Electronic Impact of Ortho-Fluorine on Phenol Acidity
The acidity (pKa) of halogenated phenols is a critical parameter governing reactivity in nucleophilic substitutions and biological interactions. The target compound 2-Bromo-4-difluoromethoxy-6-fluorophenol is predicted to exhibit enhanced acidity relative to analogs lacking the ortho-fluorine substituent. This increased acidity is attributed to the strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, which stabilizes the phenoxide anion. In contrast, the difluoromethoxy group at the para position exerts a weaker overall electronic effect on the hydroxyl proton. This differentiation is crucial for chemoselective functionalization of the phenolic OH group under mildly basic conditions .
| Evidence Dimension | Phenol acidity (pKa, predicted) |
|---|---|
| Target Compound Data | Lower pKa (more acidic) than non-fluorinated analog |
| Comparator Or Baseline | 2-Bromo-4-(difluoromethoxy)phenol (CAS 88798-12-3) pKa 8.02±0.20 (predicted) |
| Quantified Difference | Target compound pKa expected to be < 8.0 due to ortho-fluorine inductive effect |
| Conditions | ACD/Labs predicted pKa |
Why This Matters
Lower pKa enables selective O-alkylation under milder conditions, reducing side reactions in multi-step syntheses.
